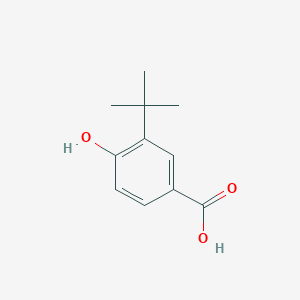

3-Tert-butyl-4-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFDJRIEGYDIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559865 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66737-88-0 | |

| Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-di-tert-butyl-4-hydroxybenzoic acid properties

An In-Depth Technical Guide to 3,5-di-tert-butyl-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a sterically hindered phenolic compound with significant industrial and research applications. We will delve into its fundamental physicochemical properties, explore its synthesis and chemical reactivity, elucidate its mechanism of action as an antioxidant, and survey its diverse applications, from polymer stabilization to its role as a key intermediate in pharmaceutical research.

Introduction: A Molecule of Strategic Importance

3,5-di-tert-butyl-4-hydroxybenzoic acid, also known by synonyms such as BHT-COOH and 4-carboxy-2,6-di-tert-butylphenol, is an aromatic organic compound that merges the structural features of a benzoic acid and a sterically hindered phenol.[1][2] Its architecture, characterized by a hydroxyl group flanked by two bulky tert-butyl groups on a benzoic acid core, is central to its utility.[3] These tert-butyl groups impart significant steric hindrance, which modulates the reactivity of the phenolic hydroxyl group, enhancing the stability of the corresponding phenoxy radical. This structural feature is the cornerstone of its potent antioxidant capabilities.[1]

Industrially, it is a vital additive for improving the thermal and oxidative stability of polymers and serves as a light stabilizer.[4] In the realm of biological sciences, it is recognized as a major metabolite of the widely used food additive butylated hydroxytoluene (BHT), making its study crucial for understanding the biotransformation and toxicological profile of BHT.[3][5] Furthermore, its functionalized structure makes it a versatile building block in organic synthesis for creating more complex molecules, including potential antistress agents and other pharmaceutical intermediates.[1][5][6]

Chemical Identity and Physicochemical Properties

Precise identification is paramount in scientific research and development. 3,5-di-tert-butyl-4-hydroxybenzoic acid is unambiguously identified by the following descriptors.

-

IUPAC Name: 3,5-di-tert-butyl-4-hydroxybenzoic acid[7]

-

Common Synonyms: 4-Carboxy-2,6-di-tert-butylphenol, BHT-COOH, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzoic acid[2][7]

-

CAS Number: 1421-49-4[5]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application.

| Property | Value | Source(s) |

| Appearance | Light yellow to beige crystalline solid/powder | [2][3][5] |

| Melting Point | 206 - 209 °C | [3][5][9] |

| Boiling Point | ~374 °C (estimate) | [2] |

| Water Solubility | Insoluble | [2][3][9] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, acetone | [3] |

| pKa | 4.77 | [2] |

| LogP (Partition Coefficient) | 4.61 | [2] |

Synthesis and Manufacturing Pathways

The industrial synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is primarily achieved through the carboxylation of 2,6-di-tert-butylphenol, a process rooted in the Kolbe-Schmitt reaction.[1] An alternative, though often less direct, route involves the oxidation of the methyl group of butylated hydroxytoluene (BHT).[1]

The Kolbe-Schmitt Reaction: A Foundational Approach

The causality behind choosing the Kolbe-Schmitt reaction lies in its efficiency for ortho- and para-carboxylation of phenols. For 3,5-di-tert-butyl-4-hydroxybenzoic acid, the process involves two critical steps:

-

Phenolate Formation: 2,6-di-tert-butylphenol (DTBP) is treated with a strong base, typically an alkali metal hydroxide or methoxide (e.g., sodium methoxide), to form the alkali metal phenolate.[1][10] This deprotonation is essential as it activates the aromatic ring for electrophilic attack by the weak electrophile, carbon dioxide.

-

Carboxylation: The resulting phenolate is then subjected to high pressure and temperature in the presence of carbon dioxide. The CO₂ is directed to the para-position due to the steric hindrance from the flanking tert-butyl groups, yielding the desired carboxylated product as its salt.[1][10] Subsequent acidification precipitates the final 3,5-di-tert-butyl-4-hydroxybenzoic acid.[11]

Detailed Experimental Protocol: Kolbe-Schmitt Carboxylation

This protocol is a self-validating system; successful completion yields a product whose identity and purity can be confirmed by melting point analysis and spectroscopy.

-

Reactor Setup: Charge a high-pressure stainless-steel reaction vessel with 2,6-di-tert-butylphenol (DTBP, 5.85 moles) and a 28% solution of sodium methoxide in methanol (0.45 moles).[11] The use of excess DTBP helps to drive the reaction and can be recovered later.[10]

-

Phenolate Formation: Heat the reaction mixture to 180°C under a nitrogen gas flow to distill off the methanol, forming a slurry of the sodium salt of DTBP.[11]

-

Carboxylation: Increase the temperature of the slurry to 200°C. Replace the nitrogen atmosphere with carbon dioxide and pressurize the vessel to 6 kgf/cm²(G). Maintain these conditions with stirring for 2 hours.[10][11]

-

Work-up and Isolation: Cool the reaction mixture to 90°C and add water (1200 g). Separate the aqueous and organic (unreacted DTBP) phases at 85°C.[11]

-

Precipitation: To the aqueous phase, add 73% aqueous sulfuric acid until the pH is adjusted to 3.8. This protonates the carboxylate salt, causing the free acid to precipitate out of the solution.[10][11]

-

Purification: Filter the precipitated crystals, wash thoroughly with water to remove inorganic salts, and dry to obtain the final product.[11] The yield based on the amount of sodium methoxide used is typically high, in the range of 90-93%.[11]

Chemical Reactivity and Derivatization

The chemical behavior of 3,5-di-tert-butyl-4-hydroxybenzoic acid is governed by the interplay of its three key functional components: the phenolic hydroxyl group, the carboxylic acid moiety, and the sterically bulky tert-butyl groups.[1]

-

Phenolic Hydroxyl Group: This group is responsible for the compound's antioxidant activity. It can be oxidized to form a stable phenoxy radical, a process central to its function as a radical scavenger.[1]

-

Carboxylic Acid Group: This moiety allows for a wide range of derivatizations. It can be readily converted into esters, amides, and acyl chlorides, making the molecule a valuable synthetic intermediate.[1][12][13] It can also be selectively reduced to the corresponding primary alcohol, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[1]

-

Aromatic Ring: The electron-donating hydroxyl group activates the ring, though the bulky tert-butyl groups sterically hinder electrophilic substitution at the ortho positions.

Protocol: Synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Esterification is a common derivatization. This protocol uses methanol as both a reactant and a solvent, representing an efficient and green chemical approach.

-

Reaction Setup: In a three-necked flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 mol), methanol (10-15 mol), and a catalytic amount of p-toluenesulfonic acid (0.17-0.19 mol).[12]

-

Reflux: Heat the mixture with stirring to 65-75°C and maintain a gentle reflux for 9-11 hours.[12] The progress can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, evaporate the excess methanol under reduced pressure.

-

Washing: Wash the resulting solid with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with distilled water until neutral.[12]

-

Isolation: Perform vacuum filtration to collect the solid product and dry it thoroughly to obtain pure methyl 3,5-di-tert-butyl-4-hydroxybenzoate.[12]

Mechanism of Action as an Antioxidant

The primary role of 3,5-di-tert-butyl-4-hydroxybenzoic acid as an antioxidant is to function as a radical scavenger. The mechanism is predicated on the ability of the phenolic hydroxyl group to donate its hydrogen atom to a reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction.

The key to its efficacy is the stability of the resulting phenoxy radical. The two bulky tert-butyl groups at the ortho positions sterically shield the radical center, preventing it from participating in further undesirable reactions.[1] This steric hindrance also promotes resonance delocalization of the unpaired electron across the aromatic ring, further stabilizing the radical intermediate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Buy 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-Di-tert-butyl-4-hydroxybenzoic acid CAS#: 1421-49-4 [m.chemicalbook.com]

- 6. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 [chemicalbook.com]

- 7. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chemwhat.com [chemwhat.com]

- 10. data.epo.org [data.epo.org]

- 11. 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-tert-butyl-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Niche Yet Promising Phenolic Acid

3-tert-butyl-4-hydroxybenzoic acid, with the chemical formula C₁₁H₁₄O₃, is a derivative of p-hydroxybenzoic acid, a common motif in natural products and pharmaceutical compounds.[1] The introduction of a bulky tert-butyl group adjacent to the hydroxyl moiety imparts unique steric and electronic properties, influencing its reactivity, solubility, and biological activity. While not as extensively studied as its close relative, 3,5-di-tert-butyl-4-hydroxybenzoic acid, this mono-tert-butylated analog serves as a valuable intermediate in organic synthesis and holds potential for applications in drug discovery. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for researchers exploring its utility.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and a tert-butyl group. The IUPAC name for this compound is this compound.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 66737-88-0 | [1][2] |

| Appearance | Off-white to gray solid | [2] |

| Melting Point | 158-159 °C | |

| Purity (by NMR) | ≥98.0% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the hydrolysis of an acetylated precursor.

Experimental Protocol: Hydrolysis of 4-acetoxy-3-tert-butylbenzoic acid

This protocol outlines the synthesis of this compound via the hydrolysis of 4-acetoxy-3-tert-butylbenzoic acid.

Materials:

-

4-acetoxy-3-tert-butylbenzoic acid

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve 50.0 g of 4-acetoxy-3-tert-butylbenzoic acid in 200 g of methanol.

-

Prepare a solution of 10.2 g of sodium hydroxide in 180 ml of water and add it to the methanolic solution.

-

Heat the mixture to reflux with stirring for 3 hours.

-

After the reaction is complete, remove the methanol using a rotary evaporator.

-

Cool the remaining aqueous solution to 10 °C in an ice bath.

-

Acidify the mixture with 10% hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid with cold distilled water.

-

Dry the product to obtain colorless crystals of this compound.

Expected Yield: Approximately 40.6 g.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this compound is not readily found, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[2] Based on the structure, the following proton signals are anticipated:

-

A singlet for the nine protons of the tert-butyl group.

-

Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the phenolic hydroxyl proton.

-

A broad singlet for the carboxylic acid proton.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A sharp O-H stretching band for the phenolic hydroxyl group around 3600-3200 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, typically around 1700-1680 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 194 or 195, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group and the carboxylic acid moiety.

Applications in Drug Development and Research

While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

As a Synthetic Intermediate

The presence of three distinct functional groups (carboxylic acid, hydroxyl, and the aromatic ring) makes this compound a versatile starting material for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups can be readily modified to introduce a variety of other functionalities, allowing for the construction of compound libraries for screening against biological targets.

Potential Biological Activities

Derivatives of p-hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties. The introduction of the tert-butyl group can modulate these activities by altering the compound's lipophilicity, steric profile, and metabolic stability. For instance, derivatives of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated as potential dual inhibitors of COX-2 and 5-LOX, enzymes involved in the inflammatory response.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Harmful if swallowed. [1]

-

Causes skin irritation. [1]

-

May cause respiratory irritation. [1]

-

Causes serious eye damage/irritation. [1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. A recommended storage temperature is 2-8°C under a nitrogen atmosphere.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-explored, chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis and versatile chemical handles make it an attractive building block for creating novel compounds with potential therapeutic applications. While the current body of literature specifically on this compound is limited, the known biological activities of related hydroxybenzoic acid derivatives suggest that further investigation into the pharmacological profile of this compound and its derivatives is a promising avenue for future research. This guide provides a foundational resource to stimulate and support such endeavors.

References

- Leyan. (2023). Certificate of Analysis: 3-(tert-Butyl)-4-hydroxybenzoic acid. Shanghai, China.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14401510, this compound. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3,5-Di-tert-butyl-4-hydroxybenzoic acid, 98%. Retrieved from [Link]

- Chaudhary, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

ResearchGate. (n.d.). Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a sterically hindered phenolic compound of significant interest in medicinal chemistry and materials science. We will delve into its extensive list of synonyms and chemical identifiers, crucial for unambiguous scientific communication. The guide will further explore its key physicochemical properties, detailed synthesis methodologies with mechanistic insights, and its versatile applications as a pivotal building block for complex therapeutic agents and industrial antioxidants. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical landscape and practical utility.

Introduction

3,5-Di-tert-butyl-4-hydroxybenzoic acid is an organic compound characterized by a benzoic acid core functionalized with a hydroxyl group and two bulky tert-butyl groups at the meta positions relative to the carboxyl group.[1] This unique structure, featuring significant steric hindrance around the phenolic hydroxyl group, imparts remarkable antioxidant properties and dictates its chemical reactivity. It is a known metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT).[2][3][4] Beyond its antioxidant capabilities, the presence of a reactive carboxylic acid handle makes it an invaluable starting material and pharmaceutical intermediate for the synthesis of a wide array of more complex molecules, including antistress agents and novel anti-inflammatory drugs.[5][6] This guide will serve as a definitive resource on its nomenclature, synthesis, and application.

Nomenclature and Chemical Identification

Accurate identification is paramount in research and development. 3,5-Di-tert-butyl-4-hydroxybenzoic acid is known by numerous synonyms and identifiers across various databases and commercial suppliers. The following table consolidates this information to facilitate precise literature and database searches.[7]

| Identifier Type | Value |

| IUPAC Name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid |

| Systematic Name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- |

| CAS Registry Number | 1421-49-4 |

| EINECS Number | 215-823-2 |

| PubChem CID | 15007 |

| Molecular Formula | C₁₅H₂₂O₃ |

| InChI Key | YEXOWHQZWLCHHD-UHFFFAOYSA-N |

| Common Synonyms | BHT-COOH[7] |

| 4-Carboxy-2,6-di-tert-butylphenol[7][8] | |

| DTBHB[9] | |

| 3,5-bis(tert-butyl)-4-hydroxybenzoic acid[7] | |

| 2,6-Di-tert-butyl-4-carboxyphenol[8] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 250.33 g/mol [2][10] |

| Appearance | Light yellow to beige crystalline powder[2] |

| Melting Point | 206-209 °C[2][3][11] |

| Boiling Point | ~353.5 °C (rough estimate)[2][11] |

| Solubility | Insoluble in water[2][3][11] |

| Vapor Pressure | 3.28E-05 mmHg at 25°C[11] |

Synthesis Methodologies

The industrial synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is most prominently achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenolate.[1] This process leverages the high electron density of the phenoxide ring to facilitate an electrophilic attack by carbon dioxide.

The Kolbe-Schmitt Reaction Pathway

The synthesis begins with 2,6-di-tert-butylphenol (DTBP), which is first converted to its alkali metal salt (phenolate) using a strong base like sodium methoxide.[1][12] This phenolate is significantly more reactive towards electrophiles than the starting phenol. The subsequent carboxylation with carbon dioxide under elevated temperature and pressure preferentially occurs at the para-position due to the steric hindrance from the ortho tert-butyl groups, yielding the desired product.[1]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established industrial methods.[12][13]

-

Phenolate Formation:

-

Charge a suitable pressure vessel with 2,6-di-tert-butylphenol (DTBP) (5.85 moles) and a 28% solution of sodium methoxide in methanol (0.45 moles).[13]

-

Heat the reaction mixture to 180°C under a nitrogen gas flow to distill off the methanol, reacting for approximately 2 hours.[13]

-

This produces a slurry of the sodium salt of DTBP.[13]

-

-

Carboxylation:

-

Work-up and Isolation:

-

Cool the reaction mixture to 90°C and add water (approx. 1200 g) to dissolve the sodium salt of the product.[13]

-

Separate the aqueous phase from the organic phase (containing unreacted DTBP) at 85°C.[13]

-

To the aqueous phase, add 73% aqueous sulfuric acid until the pH is adjusted to 3.8. This will precipitate the free acid product.[12][13]

-

Filter the precipitated crystals, wash thoroughly with water, and dry to yield pure 3,5-di-tert-butyl-4-hydroxybenzoic acid.[13]

-

Chemical Reactivity and Applications

The chemical behavior of 3,5-di-tert-butyl-4-hydroxybenzoic acid is governed by its three key functional regions: the phenolic hydroxyl group, the carboxylic acid moiety, and the sterically hindering tert-butyl groups.[1]

Antioxidant Mechanism

The steric hindrance provided by the two tert-butyl groups is crucial to its function as an antioxidant. Upon oxidation, it forms a stable phenoxy radical. The bulky tert-butyl groups prevent this radical from undergoing subsequent undesirable reactions, allowing it to act as an effective radical scavenger.[1]

Building Block in Organic Synthesis

The carboxylic acid group is a versatile handle for chemical modification, making the molecule a valuable building block for more complex structures.[1] It can be readily converted into esters, amides, and other derivatives. For instance, its methyl ester, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is synthesized via Fischer esterification using methanol and an acid catalyst like p-toluenesulfonic acid.[1][14] This ester is also used as an antioxidant and a synthetic intermediate.[14][15]

Role in Drug Development

In the pharmaceutical industry, 3,5-di-tert-butyl-4-hydroxybenzoic acid serves as an important intermediate.[2][3][4] Its derivatives have been explored for various therapeutic applications. Notably, it has been used as a scaffold to synthesize novel dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway.[6] This application highlights its utility in developing safer and more effective anti-inflammatory drugs.[6]

Conclusion

3,5-Di-tert-butyl-4-hydroxybenzoic acid is a multifaceted compound whose true value is realized through a deep understanding of its chemical identity, properties, and reactivity. The extensive list of synonyms, including BHT-COOH and 4-Carboxy-2,6-di-tert-butylphenol, underscores the need for precise nomenclature in scientific endeavors. Its robust synthesis via the Kolbe-Schmitt reaction and its versatile reactivity make it a staple in both industrial and research settings. For drug development professionals, its role as a foundational scaffold for creating advanced therapeutic agents, particularly in the anti-inflammatory space, continues to be an area of active and promising research.

References

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid - ChemBK. [Link]

- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google P

- Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem. [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzoic Acid | 1421-49-4 | Pharmaffiliates. [Link]

-

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). - ResearchGate. [Link]

-

Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid CAS#: 1421-49-4 [m.chemicalbook.com]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4 [chemicalbook.com]

- 4. 1421-49-4 | CAS DataBase [m.chemicalbook.com]

- 5. 3,5-二叔丁基-4-羟基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CAS 1421-49-4: 3,5-Di-tert-butyl-4-hydroxybenzoic acid [cymitquimica.com]

- 10. 3,5-Di-tert-butyl-4-hydroxybenzoic Acid | LGC Standards [lgcstandards.com]

- 11. chembk.com [chembk.com]

- 12. data.epo.org [data.epo.org]

- 13. 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 15. 3,5-Di-tert-Butyl-4-hydroxybenzoic acid methyl ester | 2511-22-0 | FD71274 [biosynth.com]

The Definitive Guide to 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH): A Core Metabolite of Butylated Hydroxytoluene

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant, is extensively used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1][2][3][4][5] Upon systemic absorption, BHT undergoes extensive metabolism, leading to the formation of various derivatives. Among these, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) has emerged as a principal and informative metabolite.[6][7][8][9] This technical guide provides a comprehensive overview of BHT-COOH, from its metabolic genesis to its significance as a biomarker of BHT exposure. We will delve into the enzymatic pathways governing its formation, present detailed analytical methodologies for its quantification in biological matrices, and explore its role in the context of oxidative stress and toxicology. This document is intended to serve as a critical resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical insights into the study of this key BHT metabolite.

Introduction: The Metabolic Fate of a Ubiquitous Antioxidant

Butylated hydroxytoluene is a lipophilic compound prized for its ability to scavenge free radicals, thereby inhibiting autoxidation.[2][[“]] Its widespread use, however, necessitates a thorough understanding of its metabolic fate and potential biological consequences. While BHT itself can be measured in biological samples, its relatively short half-life and rapid metabolism make its primary metabolites, such as BHT-COOH, more reliable indicators of exposure.[11] BHT-COOH, a carboxylic acid derivative, is a major product of BHT biotransformation and is readily excreted in urine, making it an ideal candidate for biomonitoring studies.[6][7][8][9] Understanding the formation and disposition of BHT-COOH is paramount for accurately assessing BHT exposure and its potential physiological impacts.

The Metabolic Pathway: From BHT to BHT-COOH

The biotransformation of BHT is a multi-step process primarily occurring in the liver, mediated by the microsomal monooxygenase system.[11][12] The formation of BHT-COOH proceeds through the sequential oxidation of the para-methyl group of the BHT molecule.[1][3]

The key steps in this metabolic cascade are:

-

Hydroxylation: The initial and rate-limiting step involves the hydroxylation of the 4-methyl group of BHT to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BHT-CH2OH).

-

Oxidation to Aldehyde: BHT-CH2OH is subsequently oxidized to its corresponding aldehyde, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO).

-

Oxidation to Carboxylic Acid: Finally, BHT-CHO is further oxidized to yield the stable and excretable metabolite, 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH).[1][3]

This primary pathway is common across various species, including humans, rats, and rabbits.[3] However, species-specific differences in the preferred sites of oxidation on the BHT molecule exist.[3][8][11] While oxidation of the p-methyl group is predominant in rats, oxidation of the tert-butyl groups can also occur, particularly in humans.[3][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. youtube.com [youtube.com]

- 6. Tissue distribution, excretion, and metabolism of 2,6-di-tert-butyl-hydroxytoluene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. series.publisso.de [series.publisso.de]

- 9. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of 4-carboxy-2,6-di-tert-butylphenol: From BHT Metabolite to Bioactive Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Molecule of Interest

Within the landscape of phenolic compounds, 4-carboxy-2,6-di-tert-butylphenol, also known by its IUPAC name 3,5-di-tert-butyl-4-hydroxybenzoic acid, emerges as a molecule of significant interest.[1] Far from being a mere synthetic curiosity, it is a principal metabolite of Butylated Hydroxytoluene (BHT), a widely utilized antioxidant in the food, cosmetic, and pharmaceutical industries.[2][3] This guide delves into the multifaceted biological role of this compound, moving beyond its identity as a metabolic byproduct to explore its intrinsic antioxidant and anti-inflammatory properties, its complex metabolic fate, and its potential as a scaffold for therapeutic innovation. For the senior application scientist, understanding the causality behind its biological activities is paramount for harnessing its potential in drug development and research.

Physicochemical Identity and Structural Rationale for Activity

4-carboxy-2,6-di-tert-butylphenol is a crystalline solid characterized by a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups at the ortho positions. This steric hindrance is the cornerstone of its chemical stability and antioxidant function. The presence of the carboxyl group at the para position fundamentally alters its polarity and metabolic profile compared to its parent compound, BHT.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| Melting Point | 206-209 °C | |

| Solubility | Insoluble in water | |

| Synonyms | 3,5-di-tert-butyl-4-hydroxybenzoic acid, BHT-COOH, BHT-acid | [1][4] |

The key to its primary biological role lies in the hydroxyl group's ability to donate a hydrogen atom to neutralize free radicals. The bulky tert-butyl groups stabilize the resulting phenoxy radical, preventing it from initiating further oxidative chain reactions. This classic mechanism of radical scavenging is the foundation of its potent antioxidant capabilities.[5]

The Core Biological Role: Antioxidant and Stabilizer

The primary and most well-documented role of 4-carboxy-2,6-di-tert-butylphenol is as a potent antioxidant. This activity is not merely an extrapolation from its structure but is demonstrated by its industrial use as a high-performance additive for improving the thermal and oxidative stability of polymers and as a light stabilizer to protect materials from UV degradation.[5]

The antioxidant efficacy of hydroxybenzoic acids is critically dependent on the number and position of hydroxyl groups.[6] While 4-carboxy-2,6-di-tert-butylphenol possesses only one hydroxyl group, its efficacy is greatly enhanced by the steric shielding from the adjacent tert-butyl groups, which increases the stability of the phenoxy radical formed during the scavenging process.[7]

Caption: Radical Scavenging by 4-carboxy-2,6-di-tert-butylphenol.

Metabolic Fate: A Dynamic Pathway

Understanding the biological role of 4-carboxy-2,6-di-tert-butylphenol necessitates a thorough examination of its metabolic pathway. It is not merely an excretory end-product but an active intermediate in a larger metabolic cascade.

Formation from BHT

4-carboxy-2,6-di-tert-butylphenol is the major metabolite of BHT in rats, formed through the oxidation of the 4-methyl group of BHT.[2] It is found in both its free form and as a glucuronide conjugate.[2] In humans, however, it is a more minor metabolite, indicating significant species-specific differences in BHT metabolism.[2]

Further Metabolism: Decarboxylation and Oxidation

Crucially, studies in rats have shown that 4-carboxy-2,6-di-tert-butylphenol undergoes further metabolism. Following intraperitoneal administration, it is subject to decarboxylation to form 2,6-di-tert-butylphenol (DBP).[8] This intermediate can then be oxidized to form 2,6-di-tert-butyl-p-benzoquinone (BBQ), a reactive metabolite.[8] The formation of these downstream metabolites is significant, as they possess their own distinct biological activities and toxicological profiles. For instance, 2,6-DTBP and its quinone metabolite have been investigated for potential carcinogenic risk through interference with the retinoic acid receptor β (RARβ).[9]

Caption: Metabolic Pathway of BHT via 4-carboxy-2,6-di-tert-butylphenol in rats.

Anti-inflammatory Potential and Therapeutic Prospects

Beyond its antioxidant capacity, emerging evidence suggests a role for the 4-carboxy-2,6-di-tert-butylphenol scaffold in modulating inflammatory pathways. While direct studies on the compound are limited, research into its derivatives provides compelling insights.

Amide derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been synthesized and evaluated as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[10] Certain derivatives exhibited potent in vivo anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) dexketoprofen.[10] This suggests that the parent molecule, 4-carboxy-2,6-di-tert-butylphenol, serves as a promising backbone for the development of novel anti-inflammatory agents. Its established use as an intermediate in the synthesis of antistress agents further underscores its potential in pharmaceutical applications.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized protocols for assessing the core biological activities of 4-carboxy-2,6-di-tert-butylphenol.

Protocol: DPPH Free Radical Scavenging Assay

This in vitro assay quantifies the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of 4-carboxy-2,6-di-tert-butylphenol in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank (methanol) and a positive control (e.g., Ascorbic Acid) should be included.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, a key target in anti-inflammatory drug development.

Methodology:

-

Enzyme and Substrate: Use a commercial COX-2 inhibitor screening assay kit, which typically includes purified ovine or human COX-2, a heme cofactor, and arachidonic acid as the substrate.

-

Compound Preparation: Dissolve 4-carboxy-2,6-di-tert-butylphenol in a suitable solvent (e.g., DMSO) and prepare a range of dilutions.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, heme, and the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. b. Initiate the reaction by adding the COX-2 enzyme, followed by arachidonic acid. c. The reaction measures the peroxidase activity of COX, often via a colorimetric probe that is oxidized to produce a measurable signal (e.g., absorbance at 590 nm).

-

Measurement: Read the absorbance kinetically over 5-10 minutes using a microplate reader.

-

Calculation: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.[10]

Conclusion and Future Directions

4-carboxy-2,6-di-tert-butylphenol is more than a simple metabolite of BHT. It is a biologically active molecule with inherent antioxidant properties rooted in its sterically hindered phenolic structure. Its metabolic conversion to other active compounds, such as 2,6-di-tert-butylphenol, reveals a complex biological fate that warrants further toxicological and pharmacological investigation. The demonstrated potential of its derivatives as potent anti-inflammatory agents opens a promising avenue for drug discovery, positioning 4-carboxy-2,6-di-tert-butylphenol as a valuable scaffold for developing safer and more effective therapeutics targeting oxidative stress and inflammation.

Future research should focus on:

-

Elucidating the full metabolic pathway in humans to understand its relevance to BHT consumption.

-

Directly assessing its anti-inflammatory properties in various in vitro and in vivo models.

-

Exploring structure-activity relationships by synthesizing and testing new derivatives to optimize potency and selectivity for targets like COX-2.

By bridging the gap between its role as a metabolite and its potential as a therapeutic agent, researchers can unlock the full value of this versatile compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: A Versatile Antioxidant and Light Stabilizer. Available from: [Link]

- Tajima K, Yamamoto K, Mizutani T. Further metabolism of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a major metabolite of butylated hydroxytoluene, in rats. Chem Pharm Bull (Tokyo). 1991 Feb;39(2):512-4.

- Daniel JW, Gage JC, Jones DI. The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man. Biochem J. 1968 Apr;107(5):783-90.

- Wright AS. The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201)

- Dacre JC. The metabolism of 3:5-di-tert.-butyl-4-hydroxytoluene and 3:5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit. Biochem J. 1961 Mar;78:758-66.

-

Dacre JC. The metabolism of 3:5-di-tert.-butyl-4-hydroxytoluene and 3:5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit. Biochemical Journal. Available from: [Link]

-

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. Available from: [Link]

- Michalak A, et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules. 2021;26(5):1379.

- González-Cofrade, S., et al. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Int J Mol Sci. 2023;24(15):12345.

-

3,5-Di-tert-butyl-4-hydroxybenzoic acid. PubChem. Available from: [Link]

-

How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. Stanford Chemicals. Available from: [Link]

-

Synthesis of 4-amino-2,6-di-tert-butylphenol. PrepChem.com. Available from: [Link]

- Ren X, et al. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Environ Health Perspect. 2020;128(1):17001.

-

3,5-di-tert-Butyl-4-hydroxybenzyl alcohol. NIST WebBook. Available from: [Link]

- Sharma P, et al. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Int J Pharm Pharm Sci. 2013;5(Suppl 4):1-6.

-

Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642). HMDB. Available from: [Link]

-

4-sec-Butyl-2,6-di-tert-butylphenol. PubChem. Available from: [Link]

- Liu, Y., et al. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. 2023;11(12):983.

- US Patent 4113976A, Method of preparing 2,6-di-tert.butylphenol. Google Patents.

-

The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate. Available from: [Link]

-

2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. ResearchGate. Available from: [Link]

- CN102924305A, Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. Google Patents.

- Cui Y, et al. Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. Environ Sci Technol. 2022 Jan 4;56(1):499-508.

-

Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology. Available from: [Link]

-

Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. ResearchGate. Available from: [Link]

-

2,6-Di-tert-butylphenol. Wikipedia. Available from: [Link]

-

Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... ResearchGate. Available from: [Link]

-

2,6-Di-tert-butyl-4-methylphenol. PubChem. Available from: [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available from: [Link]

Sources

- 1. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzoic acid CAS#: 1421-49-4 [m.chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. nbinno.com [nbinno.com]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Further metabolism of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a major metabolite of butylated hydroxytoluene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3,5-di-tert-butyl-4-hydroxybenzoic acid mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 3,5-di-tert-butyl-4-hydroxybenzoic Acid

Abstract

3,5-di-tert-butyl-4-hydroxybenzoic acid is a synthetic phenolic compound belonging to the class of hindered phenols, structurally related to the widely used antioxidant butylated hydroxytoluene (BHT).[1][2][3] Primarily recognized for its potent antioxidant capabilities, this molecule's mechanism of action extends to anti-inflammatory activities, making it a compound of significant interest for researchers in materials science, pharmacology, and drug development.[4] This guide provides a detailed examination of the core molecular mechanisms through which 3,5-di-tert-butyl-4-hydroxybenzoic acid exerts its biological effects, grounded in established biochemical principles and supported by experimental evidence from related structures. We will delve into its function as a radical scavenger and explore its potential influence on key inflammatory signaling pathways, offering both theoretical frameworks and practical experimental protocols for its investigation.

The Primary Antioxidant Mechanism: Radical Scavenging and Termination

The foundational mechanism of action for 3,5-di-tert-butyl-4-hydroxybenzoic acid, like other hindered phenolic antioxidants, is its ability to intercept and neutralize free radicals.[5][6] This process is critical in preventing oxidative damage to biological macromolecules and industrial materials.

Hydrogen Atom Transfer (HAT)

The principal pathway for radical scavenging is through Hydrogen Atom Transfer (HAT). The phenolic hydroxyl (-OH) group on the aromatic ring is the active site. It can donate its hydrogen atom to a highly reactive free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[5][6]

Reaction: R• + Ar-OH → R-H + Ar-O•

Upon donating the hydrogen atom, the 3,5-di-tert-butyl-4-hydroxybenzoic acid molecule is converted into a phenoxyl radical (Ar-O•).

Stabilization of the Phenoxyl Radical

The efficacy of a phenolic antioxidant is critically dependent on the stability of the phenoxyl radical it forms. An unstable phenoxyl radical could potentially initiate new radical chains, negating its antioxidant effect. The structure of 3,5-di-tert-butyl-4-hydroxybenzoic acid is exquisitely designed to prevent this through two key features:

-

Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom.[5][7] This steric shielding makes it difficult for the phenoxyl radical to react with other molecules, rendering it relatively unreactive.

-

Resonance Delocalization: The unpaired electron on the oxygen atom is not localized. It is delocalized across the aromatic ring system through resonance, distributing the radical character and significantly increasing its stability.

This combination of steric hindrance and resonance stabilization makes the resulting phenoxyl radical a poor initiator of further oxidation, effectively terminating the chain reaction.

Caption: Mechanism of free radical scavenging by 3,5-di-tert-butyl-4-hydroxybenzoic acid.

Putative Anti-Inflammatory Mechanisms of Action

While direct, extensive research on the anti-inflammatory mechanisms of 3,5-di-tert-butyl-4-hydroxybenzoic acid is less prevalent than for its antioxidant properties, significant insights can be drawn from studies on its derivatives and related phenolic structures.[8][9] The anti-inflammatory effects are likely a multifactorial process involving the modulation of key enzymatic and signaling pathways that govern the inflammatory response.

Inhibition of Pro-Inflammatory Enzymes

Inflammation involves the synthesis of lipid mediators like prostaglandins and leukotrienes, which are produced by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[10] Derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been synthesized and evaluated as dual inhibitors of these pathways.[8] This suggests that the core phenolic structure may contribute to the inhibition of these key inflammatory enzymes, thereby reducing the production of potent inflammatory mediators.

Modulation of Inflammatory Signaling Pathways

Chronic inflammatory responses are controlled by complex intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the transcription of genes for cytokines, chemokines, and enzymes like COX-2.[11][12]

It is a well-established principle that oxidative stress can activate the NF-κB pathway. By acting as a potent antioxidant, 3,5-di-tert-butyl-4-hydroxybenzoic acid can quench reactive oxygen species (ROS) that serve as secondary messengers in this cascade. Furthermore, many phenolic compounds are known to directly inhibit NF-κB activation. The proposed mechanism involves preventing the degradation of the inhibitory protein IκBα. By stabilizing IκBα, the NF-κB p50/p65 dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[12][13] This leads to a downstream reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Prostaglandin E2 (PGE2), an effect observed with derivatives of this compound.[9][14]

Another relevant cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway. Oxidants derived from the related compound BHT have been shown to activate MAPKs, including the extracellular signal-regulated kinase (ERK).[15] The activation of this pathway represents a cellular response to stress and can influence cell survival and inflammation. The interaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with this pathway remains an area for further investigation.

Caption: Putative inhibition of the NF-κB signaling pathway by 3,5-di-tert-butyl-4-hydroxybenzoic acid.

Experimental Protocols for Mechanistic Evaluation

To validate the mechanisms described, standardized in vitro assays are essential. The following protocols provide robust frameworks for assessing the antioxidant and anti-inflammatory properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid.

Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger by donating a hydrogen atom.[5]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, it becomes the pale yellow, non-radical form, DPPH-H. The decrease in absorbance is proportional to the radical scavenging activity.[16]

Methodology:

-

Reagent Preparation:

-

DPPH Working Solution (0.1 mM): Dissolve a calculated amount of DPPH in spectrophotometric-grade methanol or ethanol. This solution should be prepared fresh and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[17][18]

-

Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid in a suitable solvent (e.g., methanol, ethanol).

-

Positive Control (e.g., Ascorbic Acid): Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox in the same manner.[18]

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test compound and positive control in the chosen solvent to obtain a range of concentrations.[18]

-

To triplicate wells, add 100 µL of each sample dilution.

-

Prepare a blank control containing 100 µL of solvent only.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells. Mix gently.[18]

-

Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 [18] Where Acontrol is the absorbance of the blank control and Asample is the absorbance of the test sample.

-

Plot the % scavenging against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: Cellular Assay for Pro-inflammatory Cytokine Inhibition

This assay measures the ability of a compound to inhibit the production of inflammatory cytokines from immune cells stimulated with an inflammatory agent.[19][20]

Principle: Cells such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs) can be stimulated with agents like lipopolysaccharide (LPS) to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). The ability of a test compound to reduce the level of these cytokines in the cell culture supernatant indicates its anti-inflammatory potential.[21][22]

Methodology:

-

Cell Culture and Plating:

-

Culture macrophages (e.g., RAW 264.7) in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare various non-toxic concentrations of 3,5-di-tert-butyl-4-hydroxybenzoic acid in cell culture media.

-

Remove the old media from the cells and replace it with media containing the different concentrations of the test compound. Include a vehicle control (media with solvent).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Induce inflammation by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except the unstimulated negative control.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion.

-

After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well. Store supernatants at -80°C until analysis.

-

-

Cytokine Quantification:

-

Quantify the concentration of a target cytokine (e.g., TNF-α) in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

-

Data Analysis:

-

Compare the cytokine levels in the compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Summary of Quantitative Activity

Direct quantitative data for the parent compound 3,5-di-tert-butyl-4-hydroxybenzoic acid is not widely available in the public literature, highlighting a gap for future research.[5] However, data from structurally related compounds and derivatives provide a valuable benchmark for its expected potency.

| Compound/Derivative | Assay | Endpoint | Result | Reference Compound |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (A derivative) | DPPH Radical Scavenging | % Scav. | 84.64% at 100 µM (Superior to BHT's 55.17% at the same concentration) | BHT |

| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | IC50 | 23 mg/L | Ascorbic Acid |

| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)...dione (LQFM218) (A derivative) | In vivo pleurisy test | Inhibition | TNF-α reduced by 67.6%, IL-1β by 53.4%, PGE2 by 23.0% (at 100 mg/kg) | - |

Table compiled from data presented in references[5][9][14]. This table underscores the potent antioxidant and anti-inflammatory activity within this structural class.

Conclusion and Future Directions

3,5-di-tert-butyl-4-hydroxybenzoic acid exerts its primary mechanism of action as a potent antioxidant through a classic hindered phenol radical scavenging process. This involves the donation of a hydrogen atom to neutralize free radicals, with the resulting phenoxyl radical being stabilized by both steric hindrance from the bulky tert-butyl groups and resonance delocalization. This activity forms the basis for its potential anti-inflammatory effects, which are likely mediated through the quenching of ROS involved in inflammatory signaling and the direct modulation of key pathways such as NF-κB. Evidence from its derivatives strongly suggests an ability to suppress the production of pro-inflammatory cytokines and enzymes.

For drug development professionals and researchers, 3,5-di-tert-butyl-4-hydroxybenzoic acid represents a validated chemical scaffold with significant biological activity. However, to fully elucidate its therapeutic potential, future research should focus on:

-

Direct Quantification: Performing standardized in vitro assays (e.g., DPPH, ABTS, ORAC) to determine the IC50 values of the parent compound itself.

-

Pathway-Specific Inhibition: Conducting cell-based assays using reporter genes or Western blotting to confirm the direct inhibitory effect on the NF-κB and MAPK pathways.

-

Enzyme Inhibition Assays: Evaluating the direct inhibitory activity against purified COX-1, COX-2, and 5-LOX enzymes.

-

In Vivo Validation: Utilizing established animal models of oxidative stress and inflammation to confirm the efficacy and determine the pharmacokinetic profile of the compound.

By systematically addressing these areas, the scientific community can build a comprehensive understanding of this versatile molecule's mechanism of action and unlock its full potential in therapeutic and industrial applications.

References

- 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: A Versatile Antioxidant and Light Stabilizer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics.

- Multi-parametric Human Cell-Based Inflammation Assay for Cytokines and Cell Surface Antigens. (2018). The Journal of Immunology. Oxford Academic.

- DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions.

- A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. (n.d.). Benchchem.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.

- Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. (n.d.). Benchchem.

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 1421-49-4. (n.d.). Benchchem.

- Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories. (n.d.). Marin Biologic Laboratories.

- Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. (2021, February 28). Eurofins.

- DPPH Antioxidant Assay. (n.d.). G-Biosciences.

- DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.

- Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). (n.d.). ResearchGate.

- Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. (n.d.). PubMed.

- Immune Cell Engagement Assay with Protein Biomarker Readouts. (n.d.). Eurofins Discovery.

- An In-depth Technical Guide to the Antioxidant Activity of 3-tert-butyl-4-hydroxyanisole. (n.d.). Benchchem.

- Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. (2025, August 6). ResearchGate.

- Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. (2020, November 5). PubMed.

- Showing metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (HMDB0240642). (2020, April 28). Human Metabolome Database.

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007. (n.d.). PubChem.

- Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion. (n.d.). PubMed.

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid 98 1421-49-4. (n.d.). Sigma-Aldrich.

- NF-κB signaling in inflammation. (2017, July 14). Signal Transduction and Targeted Therapy. PMC - PubMed Central.

- The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.

- NF-κB Pathway | Cell Survival Pathway. (2019, February 18). YouTube.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Di-tert-butyl-4-hydroxybenzoic acid 98 1421-49-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. youtube.com [youtube.com]

- 14. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]

- 20. academic.oup.com [academic.oup.com]

- 21. marinbio.com [marinbio.com]

- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

An In-Depth Technical Guide to the Endocrine-Disrupting Potential of Hydroxybenzoic Acid Derivatives

Executive Summary

Hydroxybenzoic acid derivatives, particularly the alkyl esters of p-hydroxybenzoic acid known as parabens, are a class of chemical compounds extensively used as preservatives in pharmaceuticals, cosmetics, and food products. Their widespread application results in significant human exposure. A growing body of scientific evidence has raised concerns about the potential for these compounds to act as endocrine-disrupting chemicals (EDCs). This technical guide provides a comprehensive overview of the mechanisms through which hydroxybenzoic acid derivatives can interfere with the endocrine system. We delve into their estrogenic, anti-androgenic, and thyroid-disrupting activities, underpinned by evidence from a suite of in vitro and in vivo assays. This document further presents detailed, field-proven experimental protocols for key assessment methodologies and synthesizes quantitative data to facilitate a comparative analysis of the disruptive potential among different derivatives. Designed for researchers, toxicologists, and drug development professionals, this guide aims to be a definitive resource for understanding and evaluating the endocrine-disrupting capabilities of this important chemical class.

Part 1: Foundational Concepts: Hydroxybenzoic Acid Derivatives and Endocrine Disruption

The Chemical Landscape and Ubiquity of Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acids are phenolic acids with a basic C6-C1 structure[1]. The most commercially significant derivatives are the esters of p-hydroxybenzoic acid, commonly known as parabens. These include methylparaben, ethylparaben, propylparaben, and butylparaben. Their efficacy as antimicrobial agents has led to their ubiquitous use as preservatives, extending the shelf-life of countless consumer products[2][3]. Consequently, human exposure is widespread and continuous, with parabens and their primary metabolite, p-hydroxybenzoic acid, being detectable in urine and blood samples from the general population[4].

The Endocrine System: A Symphony of Hormonal Control

The endocrine system is a complex network of glands and hormones that regulate a vast array of physiological processes, including metabolism, growth, development, and reproduction. This regulation is achieved through the precise action of hormones, which bind to specific receptors in target cells to elicit a biological response. The estrogen, androgen, and thyroid hormonal axes are particularly critical for reproductive health and development and are often vulnerable to disruption by exogenous chemicals.

Endocrine-Disrupting Chemicals (EDCs): Unraveling the Mechanisms of Interference

An endocrine-disrupting chemical is an exogenous substance that alters the function(s) of the endocrine system, consequently causing adverse health effects in an intact organism, its progeny, or (sub)populations[5]. EDCs can exert their effects through several mechanisms, including:

-

Mimicking natural hormones: Binding to and activating hormone receptors (agonist effect).

-

Blocking natural hormones: Binding to hormone receptors without activating them, thereby preventing the natural hormone from binding (antagonist effect).

-

Altering hormone synthesis and metabolism: Interfering with the production, transport, or breakdown of hormones.

-

Modifying receptor levels.

Hydroxybenzoic acid derivatives have been shown to operate through multiple of these pathways, making their study a critical area of toxicology and public health[3][[“]].

Part 2: Core Mechanisms of Endocrine Disruption

Estrogenic Activity: Mimicking the Body's Primary Female Sex Hormone

One of the most well-documented endocrine-disrupting effects of parabens is their ability to mimic estrogen.[2][[“]] They exert this effect primarily by binding to estrogen receptors (ERα and ERβ), which triggers downstream molecular events typically initiated by estradiol.

Causality of Experimental Choice: The use of ER binding assays is a foundational first step to establish a direct molecular interaction. However, binding alone does not confirm a functional response. Therefore, this is followed by reporter gene assays to demonstrate that this binding leads to the transcription of estrogen-responsive genes, and cell proliferation assays (like the E-SCREEN) to show a subsequent, physiologically relevant cellular outcome (i.e., growth of estrogen-dependent cells)[7][8][9].

-

Mechanism of Action: Parabens competitively displace 17β-estradiol from both ERα and ERβ[10]. This binding initiates a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This, in turn, modulates the transcription of estrogen-responsive genes, which can lead to physiological effects such as the proliferation of estrogen-dependent breast cancer cells (e.g., MCF-7)[10][11]. The common metabolite, p-hydroxybenzoic acid, also demonstrates estrogenic activity, though generally weaker than its esterified parent compounds.[11][12]

-

Structure-Activity Relationship: The estrogenic potency of parabens is directly related to the length and branching of the alkyl chain. Longer, straight-chain esters exhibit stronger estrogenic activity. The general potency ranking is: butylparaben > propylparaben > ethylparaben > methylparaben[4][13]. However, it is crucial to note that even the most potent parabens are thousands to millions of times less potent than 17β-estradiol[13].

Anti-Androgenic Activity: Counteracting Male Hormones

Several hydroxybenzoic acid derivatives, including methyl-, propyl-, and butylparaben, have demonstrated the ability to act as androgen receptor (AR) antagonists.[14][15] This means they can inhibit the biological actions of androgens like testosterone.

-

Mechanism of Action: These compounds compete with testosterone for binding to the AR. While they occupy the receptor's binding site, they fail to induce the necessary conformational changes for full receptor activation. This blockade prevents the AR from effectively binding to Androgen Response Elements (AREs) in the nucleus, thereby inhibiting the transcription of androgen-dependent genes[14][16]. Studies using androgen receptor-mediated transcriptional activity assays have shown that at concentrations of 10 µM, methyl-, propyl-, and butylparaben can inhibit testosterone-induced activity by 40%, 33%, and 19%, respectively[14][15][16]. Notably, the primary metabolite, p-hydroxybenzoic acid, shows little to no anti-androgenic effect.[14][15]

Thyroid Axis Disruption

Emerging evidence suggests that parabens can interfere with the hypothalamic-pituitary-thyroid (HPT) axis, which is essential for regulating metabolism and development.[3][[“]] Any disruption to this axis is a significant health concern, particularly for neurodevelopment in fetuses and children[17].

-

Mechanism of Action: The mechanisms are still being fully elucidated but appear to be multi-faceted. Some studies suggest parabens can inhibit thyroperoxidase (TPO), a key enzyme in the thyroid gland responsible for synthesizing thyroid hormones (T3 and T4)[18]. For instance, methylparaben has been shown to have an antithyroid effect by interfering with iodide metabolism in the thyroid gland[19]. Disruption at this level can lead to altered circulating levels of T3, T4, and thyroid-stimulating hormone (TSH).

Interference with Steroidogenesis

Beyond direct receptor interaction, some hydroxybenzoic acid derivatives can disrupt the endocrine system by inhibiting key enzymes involved in steroid hormone biosynthesis (steroidogenesis).

-

Mechanism of Action: Parabens have been shown to inhibit the activity of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme that inactivates estradiol (E2) by converting it to the less potent estrone (E1)[10]. By inhibiting this enzyme, parabens can locally increase the concentration and duration of action of active estradiol, leading to a pro-estrogenic effect without directly activating the estrogen receptor[10]. This represents a more subtle but potentially significant mechanism of endocrine disruption.

Part 3: A Methodological Framework for Assessing Endocrine Disruption

The evaluation of a chemical for endocrine-disrupting properties follows a tiered and integrated approach, combining computational, in vitro, and in vivo methods as recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA)[20][21][22].

Key In Vitro Assays for Screening

In vitro assays are the workhorse for screening large numbers of chemicals for potential endocrine activity. They are rapid, cost-effective, and provide specific mechanistic information.[7][23][24]

Experimental Protocol: Yeast Estrogen Screen (YES) Reporter Gene Assay

Principle: This assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene construct (e.g., lac-Z for β-galactosidase) linked to EREs. When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of an enzyme that can cleave a chromogenic substrate, resulting in a quantifiable color change.[25]

Step-by-Step Methodology:

-

Strain Preparation: Culture the YES yeast strain in a selective growth medium until it reaches the mid-logarithmic growth phase.

-